N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide is a compound that belongs to the class of pyrazolo[1,5-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, pharmacology, and organic synthesis.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, and thereby halting the progression of the cell cycle . This results in the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This results in the arrest of the cell cycle, preventing the replication of DNA and the division of cells . The downstream effects include the induction of apoptosis or programmed cell death .
Pharmacokinetics
The compound’s interaction with its target, cdk2, suggests that it has sufficient bioavailability to exert its effects
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . This indicates that the compound is effective in inhibiting the growth of these cancer cell lines .
Preparation Methods
The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide can be achieved through several synthetic routes. One common method involves the cycloaddition of pyridine N-imine with alkynylphosphonates, followed by condensation with hydrazine . This method provides concise access to the pyrazolo[1,5-a]pyridine core, which can then be further functionalized to obtain the desired compound. Industrial production methods may involve the use of high-yield condensation reactions with aminopyrazoles and various acyclic reagents .
Chemical Reactions Analysis
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidative [3+2] cycloaddition of alkynylphosphonates with heterocyclic N-imines can be used to synthesize pyrazolo[1,5-a]pyridine derivatives . Common reagents used in these reactions include iron(III) nitrate, hydrazine, and various alkynylphosphonates. The major products formed from these reactions are typically pyrazolo[1,5-a]pyridine derivatives with various functional groups.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent . The compound’s unique structure allows it to interact with various molecular targets, making it a valuable tool for drug discovery and development. In biology, it has been used to study cellular pathways and mechanisms of action. Additionally, its stability and reactivity make it useful in organic synthesis and industrial applications.
Comparison with Similar Compounds
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share similar structural features and biological activities but may differ in their specific molecular targets and mechanisms of action. The unique structure of this compound, particularly the cyclohex-3-enecarboxamide moiety, sets it apart from other pyrazolo[1,5-a]pyridine derivatives and contributes to its distinct biological properties.
Properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(12-6-2-1-3-7-12)16-10-13-11-17-18-9-5-4-8-14(13)18/h1-2,4-5,8-9,11-12H,3,6-7,10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGNOWGJBUIGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.